![molecular formula C16H25ClN2O3 B13678366 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 3-chloroaniline. This intermediate is then subjected to a series of reactions to introduce the Boc-protected amino group and the ethoxyethyl chain. The reaction conditions often involve the use of bases like sodium carbonate and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-4-(2-(Boc-amino)ethoxy)-Phe-Ome: A similar compound with a Boc-protected amino group and an ethoxyethyl chain.
2-(2-(tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate: Another compound with a Boc-protected amino group and an ethoxyethyl chain, but with a different functional group.
Uniqueness
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H25ClN2O3 |
|---|---|
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(4-amino-2-chlorophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(2,3)22-15(20)19(4)8-10-21-9-7-12-5-6-13(18)11-14(12)17/h5-6,11H,7-10,18H2,1-4H3 |
Clé InChI |
DMDTVLCZGCHYQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


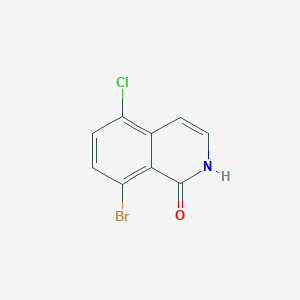
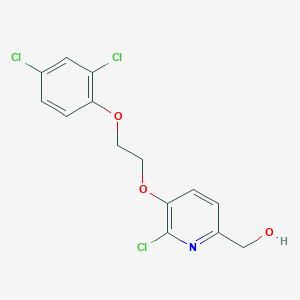

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)

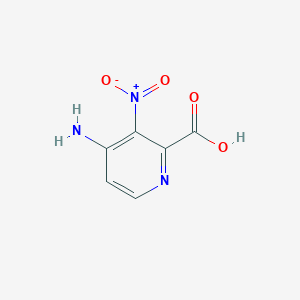
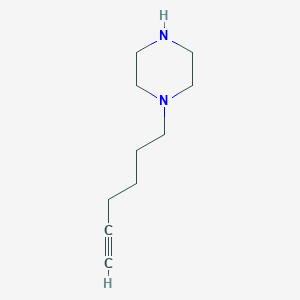
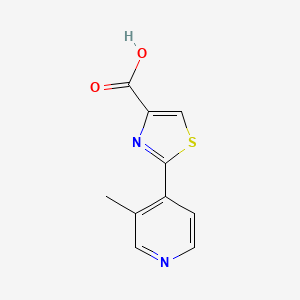
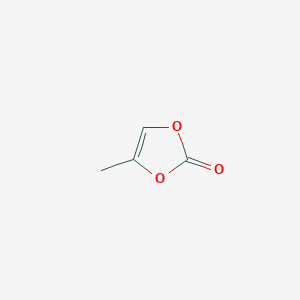


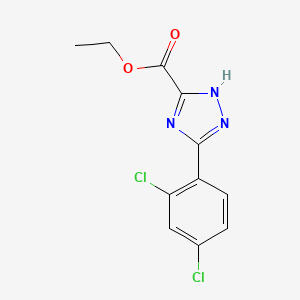
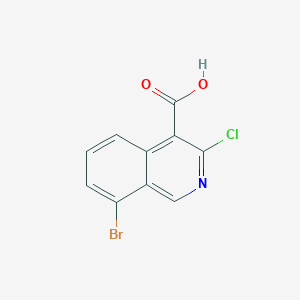
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
